![molecular formula C14H22N2O B1299069 1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine CAS No. 51934-64-6](/img/structure/B1299069.png)
1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine
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Description
1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine (DMPE) is an organic compound that has been extensively studied for its potential applications in a variety of scientific research fields. DMPE is a derivative of piperazine, a cyclic compound that is widely used in the pharmaceutical industry and has been studied for its biochemical and physiological effects. DMPE has been found to have numerous applications, ranging from its use as a synthetic intermediate in the synthesis of pharmaceuticals to its use as an inhibitor of enzymes and as an adjuvant for vaccines.
Scientific Research Applications
Medicinal Chemistry
Phenoxy derivatives, such as 1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine, have been studied extensively in medicinal chemistry . They are used in the design and development of new pharmaceutical compounds. The biological effects of these compounds are studied using various chemical techniques and computational chemistry applications .
Anti-inflammatory and Analgesic Activity
A series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized and examined for their anti-inflammatory and analgesic activity . The results indicated that halogen-containing phenoxy compounds showed promising results .
Organic Electronics
Phenoxyl radicals have shown great semiconducting properties with potential applications in the field of organic photodetectors, organic light-emitting diodes, and organic spintronics . The stability of these radicals is a major factor limiting their practical applications .
Proteomics Research
1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their
properties
IUPAC Name |
1-[2-(2,3-dimethylphenoxy)ethyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-4-3-5-14(13(12)2)17-11-10-16-8-6-15-7-9-16/h3-5,15H,6-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVBGJIITAQIIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCN2CCNCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine |
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